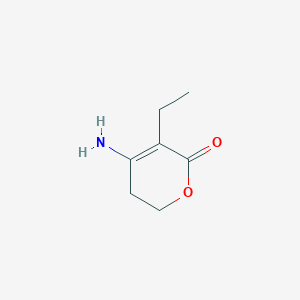

4-Amino-5-ethyl-2,3-dihydropyran-6-one

Description

Structure

3D Structure

Properties

CAS No. |

131792-98-8 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

4-amino-5-ethyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C7H11NO2/c1-2-5-6(8)3-4-10-7(5)9/h2-4,8H2,1H3 |

InChI Key |

UQWMXKRMCFOLPN-UHFFFAOYSA-N |

SMILES |

CCC1=C(CCOC1=O)N |

Canonical SMILES |

CCC1=C(CCOC1=O)N |

Synonyms |

2H-Pyran-2-one,4-amino-3-ethyl-5,6-dihydro-(9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 5 Ethyl 2,3 Dihydropyran 6 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 4-Amino-5-ethyl-2,3-dihydropyran-6-one, a combination of one-dimensional and multi-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on analyses of structurally similar compounds, the predicted chemical shifts (δ) are presented in Table 1. The protons of the ethyl group are anticipated to appear as a triplet for the methyl group (H-8) and a quartet for the methylene (B1212753) group (H-7), a characteristic pattern for an ethyl substituent. The diastereotopic protons of the methylene group at C-2 (H-2a and H-2b) are likely to show complex splitting patterns due to both geminal and vicinal coupling. The proton at C-3 (H-3) would likely appear as a multiplet. The protons of the amino group (NH₂) may appear as a broad singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2a, H-2b | 2.20 - 2.40 | m | - |

| H-3 | 4.10 - 4.30 | m | - |

| NH₂ | 5.50 - 6.50 | br s | - |

| H-7 | 2.10 - 2.30 | q | 7.5 |

| H-8 | 1.05 - 1.20 | t | 7.5 |

Table 1: Predicted ¹H NMR Data for this compound

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are detailed in Table 2. The carbonyl carbon (C-6) is expected to resonate at a significantly downfield shift, typical for lactones. The olefinic carbons (C-4 and C-5) will also have characteristic downfield shifts. The remaining aliphatic carbons of the dihydropyran ring and the ethyl group will appear in the upfield region of the spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 25 - 35 |

| C-3 | 60 - 70 |

| C-4 | 150 - 160 |

| C-5 | 90 - 100 |

| C-6 | 165 - 175 |

| C-7 | 15 - 25 |

| C-8 | 10 - 15 |

Table 2: Predicted ¹³C NMR Data for this compound

Multi-dimensional NMR Spectroscopy for Complex Structure Elucidation

COSY: This experiment would establish the connectivity between adjacent protons. For instance, correlations would be expected between the H-7 and H-8 protons of the ethyl group, and between the protons at C-2 and C-3 of the dihydropyran ring.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected from the H-7 protons to C-5 and C-8, and from the H-3 proton to C-2, C-4, and C-5, thus confirming the placement of the ethyl group and the connectivity within the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Determination of Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) would be used to determine the accurate molecular weight of this compound. The molecular formula of the compound is C₇H₁₁NO₂. The expected exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition.

| Parameter | Value |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Predicted [M+H]⁺ | 142.0814 |

Table 3: Predicted Molecular Weight and Formula Data for this compound

Fragmentation Pattern Analysis for Structural Details

Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would reveal the characteristic fragmentation pattern of the molecule. The fragmentation pathways can provide valuable information about the molecule's structure. Key predicted fragmentations include:

Loss of the ethyl group: A prominent fragmentation pathway would likely be the loss of the ethyl group (•C₂H₅, 29 Da) to give a stable radical cation.

Retro-Diels-Alder reaction: The dihydropyran ring might undergo a retro-Diels-Alder reaction, leading to the formation of smaller, stable fragments.

Loss of CO: The lactone functionality could lead to the loss of a neutral carbon monoxide molecule (28 Da).

The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing corroborating evidence for the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For 4-amino-pyran derivatives, these spectra reveal characteristic absorption bands that confirm the presence of key structural features.

The IR spectrum of a related compound, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, showed distinct absorption bands at 3336 and 3211 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amino (NH₂) group. mdpi.com Similarly, spectroscopic analysis of ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate identified NH₂ stretching vibrations in the range of 3334–3398 cm⁻¹. nih.govresearchgate.net The presence of a carbonyl group (C=O), such as the lactone in the dihydropyran-6-one ring, is typically confirmed by a strong absorption band. For example, the C=O stretch in ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate was observed at 1692 cm⁻¹. nih.govresearchgate.net In another derivative, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, two distinct C=O bands were seen at 1752 cm⁻¹ (ester) and 1700 cm⁻¹ (ring). nih.gov These values are indicative of the expected regions for the functional groups within the target compound class.

Table 1: Representative IR Absorption Frequencies for 4-Amino-Pyran Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amino (N-H) | Stretching | 3334 - 3398 | nih.govresearchgate.net |

| Amino (N-H) | Stretching | 3460, 3297 | nih.gov |

| Carbonyl (C=O) | Stretching | 1692 | nih.govresearchgate.net |

| Carbonyl (C=O) | Stretching | 1700 - 1752 | nih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Studies on various substituted 4H-pyran rings reveal that the ring often adopts a flattened-boat or near-boat conformation. nih.govnih.govnih.gov For instance, in one spiro[indoline-3,4′-pyran] derivative, the 4H-pyran ring was found to have a flattened-boat conformation. nih.gov The analysis also elucidates the packing of molecules in the crystal lattice, which is often stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly significant for these molecules due to the presence of the amino group (a hydrogen-bond donor) and carbonyl and/or cyano groups (hydrogen-bond acceptors). In the crystal structure of ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, forming distinct chain and dimer motifs. nih.govresearchgate.net These detailed structural insights are invaluable for understanding the compound's physical properties and potential intermolecular interactions.

Table 2: Example Crystallographic Data for a 4H-Pyran Derivative

| Parameter | Value | Source |

|---|---|---|

| Compound Name | Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate | nih.govresearchgate.net |

| Chemical Formula | C₁₃H₁₈N₂O₃ | nih.govresearchgate.net |

| Crystal System | Triclinic | nih.govresearchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.0856 (1) | nih.gov |

| b (Å) | 9.3193 (2) | nih.gov |

| c (Å) | 10.4563 (2) | nih.gov |

| α (°) | 65.652 (1) | nih.gov |

| β (°) | 69.679 (1) | nih.gov |

| γ (°) | 76.105 (1) | nih.gov |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This quantitative method is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For example, in the characterization of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, the calculated elemental composition was C, 49.55%; H, 5.05%; N, 12.38%; S, 9.45%. nih.gov The experimentally found values were C, 49.38%; H, 5.23%; N, 12.59%; S, 9.27%, which are in close agreement and confirm the molecular formula C₁₄H₁₇N₃O₅S. nih.gov Similarly, elemental analysis data for metal complexes of a related pyran derivative, Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, were used to confirm their stoichiometry. mdpi.com

Table 3: Representative Elemental Analysis Data

| Element | Theoretical % | Found % | Source |

|---|---|---|---|

| Carbon (C) | 49.55 | 49.38 | nih.gov |

| Hydrogen (H) | 5.05 | 5.23 | nih.gov |

| Nitrogen (N) | 12.38 | 12.59 | nih.gov |

| Sulfur (S) | 9.45 | 9.27 | nih.gov |

Data for ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical and chemical industries to assess the purity of synthesized compounds and to perform quantitative analysis. The technique's high resolution and sensitivity make it ideal for detecting even trace amounts of impurities that may arise from starting materials or side reactions during synthesis.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar organic compounds like this compound and its derivatives. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound of interest and any impurities are separated based on their relative hydrophobicity. More polar compounds elute earlier, while less polar compounds are retained longer on the column. By monitoring the column effluent with a UV detector at a wavelength where the compound absorbs light, a chromatogram is produced. The area of the main peak relative to the total area of all peaks is used to determine the purity of the sample.

Table 4: Typical Parameters for Reversed-Phase HPLC Analysis

| Parameter | Description / Typical Value |

|---|---|

| Column | C18 (Octadecyl-silica), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm (or λmax of the compound) |

| Injection Volume | 10 µL |

For more comprehensive analysis, HPLC is often coupled with mass spectrometry (MS) and tandem mass spectrometry (MS/MS). This powerful hyphenated technique, HPLC-MS/MS, combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by MS. As components elute from the HPLC column, they are introduced into the mass spectrometer's ion source, where they are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information for each separated peak.

The use of tandem mass spectrometry (MS/MS) allows for further structural elucidation. A specific parent ion from the first mass analyzer is selected, fragmented, and the resulting daughter ions are analyzed in a second mass analyzer. This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the target compound and to identify unknown impurities by interpreting their fragmentation pathways. This level of detail is critical for ensuring the structural integrity of the final product. Documentation for related compounds like Ethyl 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate often includes LC-MS data to confirm identity and purity. bldpharm.com

Table 5: General Parameters for HPLC-MS/MS Analysis

| Parameter | Description / Typical Value |

|---|---|

| HPLC System | (As per Table 4) |

| MS System | Triple Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Mass Analyzer Mode | Full Scan (for survey) and Product Ion Scan (for MS/MS) |

| Collision Gas | Argon |

| Capillary Voltage | 3-5 kV |

| Desolvation Gas Flow | 600 - 800 L/hr |

Computational Chemistry and Theoretical Studies on Dihydropyranone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of dihydropyranone derivatives. For instance, studies on analogous compounds like ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate have utilized DFT with the B3LYP method and a 6-311G(d,p) basis set to investigate their molecular and structural properties. materialsciencejournal.org

Such calculations can determine key parameters that govern the molecule's behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For example, in the study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the ionization potential, which is the energy required to remove an electron from the HOMO, was calculated to be 7.06 eV. materialsciencejournal.org

Moreover, these computational methods can predict various molecular properties, including dipole moments, molecular electrostatic potential, and thermodynamic parameters. materialsciencejournal.org The molecular electrostatic potential map, for instance, visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites and thus predicting how the molecule will interact with other reagents.

Table 1: Calculated Properties for a Dihydropyranone Analogue

| Property | Value |

|---|---|

| Method | DFT/B3LYP/6-311G(d,p) |

| Ionization Potential | 7.06 eV |

| C-N bond length (amino group) | 1.362 Å |

| C-C bond lengths | 1.3466 Å to 1.5339 Å |

| C-H bond lengths | 1.0809 Å to 1.0945 Å |

Data from a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. materialsciencejournal.org

Molecular Dynamics Simulations of Dihydropyranone Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions of dihydropyranone systems with their molecular environment, such as biological macromolecules. These simulations can confirm the stability of ligand-receptor complexes and provide detailed information about the binding modes and intermolecular interactions.

In a study on 5-oxo-dihydropyranopyran derivatives, MD simulations were employed to confirm the interactions and stability of a compound complexed with cyclin-dependent kinase-2 (CDK2). nih.gov Such simulations typically involve placing the molecule in a solvated environment and applying a force field, like CHARMM27, to describe the molecular interactions. The system's trajectory over time is then calculated, revealing the dynamic behavior of the complex. nih.gov These simulations can elucidate the role of specific amino acid residues in the binding pocket and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

While specific MD simulation data for 4-Amino-5-ethyl-2,3-dihydropyran-6-one is not available, the principles from studies on related dihydropyranone systems are directly applicable. These simulations are crucial in drug discovery and design for understanding how a molecule might interact with its biological target.

Mechanistic Insights from Computational Analysis of Reaction Pathways

Computational analysis is a valuable tool for elucidating the mechanisms of chemical reactions involving dihydropyranone systems. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

For example, computational studies have been used to gain insight into the reaction mechanism and high stereoselectivity of the silyl-Prins cyclization for the synthesis of dihydropyrane derivatives. mdpi.com DFT calculations can be used to locate and characterize the geometries of reactants, products, and transition states. The energy barrier for a reaction, calculated as the energy difference between the reactants and the transition state, provides information about the reaction rate. mdpi.com

In one such study, the energy profile for a 6-endo silyl-Prins cyclization leading to a dihydropyran showed a very low energy barrier for the transition state, indicating a facile reaction. mdpi.com The analysis of the transition state geometry can also explain the observed stereoselectivity, for instance, by showing a preference for a chair-like conformation where substituents adopt pseudoequatorial positions to minimize steric repulsion. mdpi.com These computational approaches are essential for understanding and optimizing synthetic routes to dihydropyranone derivatives.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure and conformational preferences of dihydropyranone rings significantly influence their physical, chemical, and biological properties. Computational methods are widely used for conformational analysis and the prediction of stereochemical outcomes.

X-ray crystallography studies on related compounds provide experimental data on the solid-state conformation of the dihydropyran ring. For instance, in a study of ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate, the pyran ring was found to adopt a twisted boat conformation. nih.gov In another case, involving a spiro[indoline-3,4′-pyran] derivative, the 4H-pyran ring's conformation was described as a flattened boat. nih.gov

Computational conformational analysis can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This is often done by systematically varying dihedral angles and calculating the corresponding energies. For substituted dihydropyranones, these analyses can predict the most stable arrangement of substituents, which is crucial for understanding their reactivity and interactions. For example, an intramolecular C-H···O contact was found to stabilize the conformation of a carboxylate group relative to the 4H-pyran ring in a spiro derivative. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| 5-Oxo-dihydropyranopyran derivatives |

| Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate |

Chemical Reactivity and Derivatization Strategies for the Dihydropyranone Core

Functionalization of the Dihydropyranone Ring System

The dihydropyranone scaffold is amenable to various functionalization reactions that can introduce new substituents or modify existing ones, thereby altering the molecule's properties. nih.gov These derivatizations can target different positions on the ring, including the double bond and the carbons adjacent to the heteroatoms.

Key functionalization strategies include:

Alkylation: The carbon atoms alpha to the carbonyl group can potentially be alkylated using a suitable base and electrophile. This allows for the introduction of various alkyl or aryl groups. researchgate.net

Epoxidation: The double bond within the dihydropyranone ring can undergo epoxidation to form an epoxide ring. This highly strained three-membered ring can then be opened by various nucleophiles to introduce new functionalities in a stereocontrolled manner. nih.gov

Addition Reactions: The presence of an alkynyl group as a substituent in some dihydropyranones makes them versatile molecules that can undergo various addition reactions, leading to multi-functionalized alkenes. nih.gov

Cascade Reactions: Facile access to fused heterocyclic scaffolds can be achieved through regioselective cascade reactions of starting materials like 4-hydroxy-2H-pyran-2-ones with other reagents. researchgate.net

The synthesis of highly functionalized and enantiopure dihydropyranones can be achieved through sequences that allow for flexibility in derivatization after the formation of the core ring structure. nih.govresearchgate.netlookchem.com

Table 1: Examples of Dihydropyranone Ring Functionalization Reactions

| Reaction Type | Reagents/Conditions | Outcome | Citation(s) |

| Alkylation | Base (e.g., LDA), Alkyl halide | Introduction of an alkyl group at the α-position. | researchgate.net |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Formation of an epoxide across the C=C double bond. | nih.gov |

| [4+2] Cycloaddition | Dienophiles | Used in the synthesis of the dihydropyranone core itself. | nih.gov |

| Addition to Substituents | Nucleophiles (on alkynyl-substituted dihydropyranones) | Formation of multi-functionalized alkenes. | nih.gov |

Reactions Involving the α,β-Unsaturated Carbonyl Group

The α,β-unsaturated carbonyl system is a key reactive feature of the 4-Amino-5-ethyl-2,3-dihydropyran-6-one core. This conjugated system has two electrophilic sites: the carbonyl carbon (C-6) and the β-carbon (C-4). Nucleophiles can therefore attack at either site, leading to two primary modes of reaction: 1,2-addition (direct addition) to the carbonyl group or 1,4-addition (conjugate addition) to the β-carbon. libretexts.orgyoutube.com

1,2-Addition: This involves the direct attack of a nucleophile on the carbonyl carbon. Hard nucleophiles, such as organolithium reagents and Grignard reagents, typically favor this mode of addition.

1,4-Addition (Conjugate Addition): This involves the attack of a nucleophile on the β-carbon of the double bond. Soft nucleophiles, such as organocuprates, amines, and thiols, generally favor 1,4-addition. libretexts.org The initial product is an enolate, which then tautomerizes to the more stable keto form. youtube.com

The reactivity of the α,β-unsaturated system can also be influenced by other factors. For instance, the polarization of the conjugated system, where the oxygen on the carbonyl withdraws electrons from the double bond, makes the β-carbon electron-deficient and susceptible to nucleophilic attack. nih.gov The outcome of the reaction (1,2- vs. 1,4-addition) can be controlled by the choice of nucleophile, solvent, and temperature, which determines whether the reaction is under kinetic or thermodynamic control. rsc.org

Table 2: Nucleophilic Addition to α,β-Unsaturated Carbonyl Systems

| Reaction Type | Nucleophile Type | Primary Product | Citation(s) |

| 1,2-Addition | Hard Nucleophiles (e.g., R-Li, RMgX) | Attack at the carbonyl carbon. | youtube.com |

| 1,4-Addition | Soft Nucleophiles (e.g., R₂CuLi, RSH, R₂NH) | Attack at the β-carbon. | libretexts.orgrsc.org |

Ring Modification and Expansion Strategies

The dihydropyranone ring is not merely a static core but can be chemically manipulated to undergo ring-opening, contraction, or expansion, providing pathways to other heterocyclic or carbocyclic systems. These transformations significantly increase the synthetic utility of the dihydropyranone scaffold.

Ring-Opening: The lactone functionality can be opened via hydrolysis (acidic or basic) or by other nucleophiles, leading to linear, functionalized carboxylic acid derivatives. researchgate.net For example, 2H-pyran-2-ones can be converted into a variety of new heterocycles and carbocycles through ring transformations induced by nitrogen and carbon nucleophiles. clockss.org

Ring Expansion: Synthetic strategies have been developed to expand smaller rings, such as dihydrofurans, into the dihydropyranone system. nih.govresearchgate.netlookchem.com This aldol-based ring expansion involves an oxidative cleavage followed by an intramolecular aldol (B89426) condensation. nih.govlookchem.com This methodology highlights the potential for dihydropyranones to be synthesized from other cyclic precursors.

Ring Contraction: Certain highly functionalized dihydropyranone derivatives, such as tricyclic δ-lactones, can undergo ring contractions, further diversifying the range of accessible molecular structures. nih.gov

These modification strategies are crucial for scaffold hopping in medicinal chemistry, where the core structure of a molecule is altered to improve its properties while retaining key binding interactions.

Formation of Polycyclic and Fused Heterocyclic Derivatives

The dihydropyranone ring serves as a valuable building block for the synthesis of more complex polycyclic and fused heterocyclic systems. nih.gov These reactions often involve the formation of new rings appended to the dihydropyranone core.

One of the primary methods for constructing fused rings is through cycloaddition reactions. nih.gov The double bond within the dihydropyranone ring can act as a dienophile in Diels-Alder reactions, or the entire system can be part of a more complex cascade reaction to build fused structures. For instance, pyrano[4,3-b]pyran derivatives have been synthesized via multicomponent reactions involving a pyrone starting material. nih.gov

Another strategy involves intramolecular cyclization, where functional groups previously installed on the dihydropyranone ring react with each other to form a new ring. The synthesis of various N,S-polyheterocyclic derivatives often utilizes heteroaromatic N-ylides in [3+2] cycloaddition reactions to construct fused ring systems. nih.gov Similarly, new approaches for synthesizing polycyclic heterofused 7-deazapurine heterocycles have been developed based on C-H functionalization and cross-coupling reactions, followed by azidation and thermal cyclization to form the fused system. nih.gov

Table 3: Strategies for Fused Heterocycle Synthesis

| Synthetic Strategy | Description | Resulting Structure Type | Citation(s) |

| [3+2] Cycloaddition | Reaction of in situ generated heteroaromatic N-ylides with electron-deficient olefins. | Fused polycyclic systems. | nih.gov |

| Multicomponent Reaction | One-pot reaction of multiple starting materials (e.g., 4-hydroxy-6-methyl-2-pyrone, aldehyde, ethyl cyanoacetate). | Pyrano[4,3-b]pyran derivatives. | nih.gov |

| Cross-Coupling/Cyclization | C-H functionalization followed by cross-coupling and subsequent thermal cyclization. | Fused 7-deazapurine heterocycles. | nih.gov |

| Ring Transformation | Reaction of 2H-pyran-2-ones with nucleophiles leading to ring-opening and re-cyclization. | Various new heterocycles and carbocycles. | clockss.org |

Regioselective Derivatization Methodologies

Given the multiple reactive sites on the this compound molecule, achieving regioselectivity—the preferential reaction at one site over others—is a critical challenge in its derivatization. Methodologies to control regioselectivity often rely on fine-tuning reaction conditions, catalysts, and the electronic nature of the reagents.

For instance, in nucleophilic additions to the α,β-unsaturated carbonyl system, regioselectivity (1,2- vs. 1,4-addition) is controlled by the hard/soft nature of the nucleophile. youtube.comrsc.org Similarly, hydroboration-oxidation reactions are known to be highly regioselective, placing the hydroxyl group at the anti-Markovnikov position. chemrxiv.org

Catalysis plays a pivotal role in directing regioselectivity. For example, palladium-catalyzed reactions have been developed for the one-pot regioselective difunctionalization of certain heterocyclic systems, involving sequential activation of specific bonds. rsc.org The choice of catalyst can influence which part of a molecule is activated for reaction. In the context of the dihydropyranone core, protecting groups could be employed to temporarily block reactivity at one site (e.g., the amino group) while a transformation is carried out elsewhere on the molecule, thus ensuring a specific regiochemical outcome.

Applications of Dihydropyranone Derivatives in Advanced Organic Synthesis

Dihydropyranones as Chiral Building Blocks in Total Synthesis

The rigid, six-membered ring of dihydropyranones, often embellished with multiple stereocenters, makes them exceptional chiral building blocks for the total synthesis of complex natural products. Their utility stems from the ability to construct the dihydropyranone core in a stereocontrolled manner, which can then be elaborated into more complex molecular architectures.

The synthesis of these chiral building blocks often employs asymmetric catalysis. For instance, N-heterocyclic carbenes (NHCs) have been effectively used to catalyze the annulation of various substrates to produce chiral dihydropyranones. nih.gov These reactions can generate multiple contiguous stereocenters with high enantioselectivity. researchgate.net The resulting enantiopure dihydropyranones serve as foundational starting materials for a range of natural products. Monosaccharides are also common chiral precursors for the synthesis of 5,6-dihydropyran-2-ones. researchgate.net

An example of dihydropyranones as chiral synthons is in the construction of polyketide natural products. An asymmetric boron-mediated aldol (B89426) reaction can be used to form a β-chloroenone, which is then cyclized to a dihydropyranone. This chiral dihydropyranone can be further transformed through a series of reactions, including reduction and rearrangement, to build up the complex carbon skeleton of macrolides. rsc.org

Precursors for the Synthesis of Natural Products and Complex Bioactive Molecules

Dihydropyranone scaffolds are central to the synthesis of a wide array of natural products and bioactive molecules, many of which are derived from marine and fungal sources. scielo.br The dihydropyranone moiety is a key structural feature in compounds such as hepialone, obolactone, stegobiol, and auripyrone. scielo.br

The synthesis of these natural products often involves the strategic construction of a substituted dihydropyranone intermediate. For example, the total synthesis of (±)-hepialone has been achieved using a 1,3-dipolar cycloaddition reaction as a key step to form a precursor that is then converted to the target dihydropyranone. scielo.br Other strategies have employed enzymatic reductions to create chiral hydroxy ketone precursors for dihydropyranone synthesis. scielo.br

The versatility of dihydropyranones as precursors is further highlighted by their use in the synthesis of yohimbine-type alkaloids, a family of pentacyclic indole (B1671886) compounds with a broad pharmacological spectrum. nih.gov Additionally, dihydropyranone derivatives are precursors to various bioactive molecules with potential applications in medicine, including anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The combination of the dihydropyranone ring with other pharmacologically important groups, such as benzofuran, is a promising strategy for developing new drugs. mdpi.com

Below is a table summarizing some natural products and bioactive molecules synthesized from dihydropyranone precursors.

| Precursor Type | Target Molecule(s) | Key Synthetic Strategy |

| Dihydropyranone | Hepialone, Obolactone | 1,3-dipolar cycloaddition, Enzymatic reduction |

| Dihydropyranone | Yohimbine-type alkaloids | Self-condensation of cinnamaldehyde |

| Dihydropyranone | Pyrrole-substituted bioactive molecules | Annulation of α,β-unsaturated aldehydes and pyrrol-4-ones |

| Dihydropyranone | Selenylated bioactive molecules | Enantioselective synthesis from α,β-unsaturated aldehydes and selenyl vinyl ketones |

Role in the Elucidation of Natural Product Structures

The unambiguous determination of the absolute configuration of chiral natural products is a significant challenge in structural elucidation. scielo.br Stereocontrolled organic synthesis of proposed structures or their degradation products is a powerful method for confirming or revising assigned structures. Chiral dihydropyranone derivatives play a crucial role in this process.

By synthesizing a dihydropyranone derivative with a specific, known absolute configuration, a direct comparison can be made with the natural product or a degradation fragment of it. nih.gov This comparison, often using spectroscopic and chiroptical methods like Electronic Circular Dichroism (ECD), can confirm the stereochemistry of the natural product. nih.gov

For instance, in the structural elucidation of complex macrolides like spirastrellolide A, the synthesis of a specific dihydropyranone-containing fragment was instrumental in confirming the stereochemical assignment of the natural product. rsc.org The synthesis of both enantiomers of a dihydropyranone natural product allows for the assignment of the absolute configuration of the natural isolate by comparing their chiroptical properties. nih.gov

This synthetic approach provides definitive proof of stereochemistry where spectroscopic methods alone may be ambiguous. The reliability of methods like X-ray crystallography is dependent on obtaining suitable crystals, which is not always possible for natural products, making the synthetic confirmation with chiral building blocks like dihydropyranones invaluable. scielo.br

Derivatization into δ-Lactones and Cyclic Hemiacetals

Dihydropyranones are a subclass of δ-lactones (specifically, enol δ-lactones) and their chemistry is closely related. nih.gov The dihydropyranone ring can be derivatized into saturated δ-lactones through various reduction methods. For example, the enoate reduction of a dihydropyranone can proceed with high diastereoselectivity to yield a tetrahydropyranone, which is a saturated δ-lactone. rsc.org

The conversion of dihydropyranones and related compounds into other cyclic structures is a key strategy in organic synthesis. For instance, δ-lactones can be converted into cyclic hemiacetals, tetrahydropyrans, or dihydropyrans by treatment with reagents like diborane (B8814927) under varying conditions. researchgate.net

The formation of cyclic hemiacetals is an intramolecular process that occurs in molecules containing both a carbonyl group and a hydroxyl group. researchgate.net While dihydropyranones themselves are lactones, their precursors, which are often δ-keto esters or similar structures, can be manipulated to form cyclic hemiacetals, which can then be converted to dihydropyranones or other pyran derivatives. rsc.org The equilibrium between the open-chain hydroxy carbonyl form and the cyclic hemiacetal is fundamental in carbohydrate chemistry and is relevant to the synthesis of pyran-containing structures.

A summary of these transformations is presented in the table below.

| Starting Material | Reagent/Condition | Product |

| Dihydropyranone | tBuNH2-BH3 | Tetrahydropyranone (δ-Lactone) |

| δ-Lactone | Diborane | Cyclic Hemiacetal, Tetrahydropyran, or Dihydropyran |

| δ-Keto ester | Double deprotonation, addition to ketone | Dihydropyranone (via cyclization of an intermediate) |

| Molecule with carbonyl and alcohol | Intramolecular reaction | Cyclic Hemiacetal |

Integration in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. The synthesis of dihydropyranone derivatives is frequently achieved through such elegant and atom-economical reaction sequences.

N-heterocyclic carbene (NHC) organocatalysis is a prominent method for initiating cascade reactions that lead to dihydropyranones. mdpi.com These reactions often involve the formation of a Breslow intermediate from an aldehyde, which then participates in a series of steps to build the dihydropyranone ring. For example, a [3+3] cyclization of an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound can be catalyzed by an NHC to produce a trisubstituted dihydropyranone. nih.gov

These cascade reactions can be quite complex, sometimes involving multiple catalysts or an electron transfer mediator system to facilitate the desired transformations. nih.gov The products of these reactions are often highly functionalized dihydropyranones with multiple stereocenters, formed with excellent stereoselectivity. The efficiency of these reactions makes them highly attractive for the rapid construction of molecular complexity from simple starting materials.

The table below provides examples of cascade reactions leading to dihydropyranone derivatives.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [3+3] Annulation | α,β-Unsaturated Aldehyde, 1,3-Dicarbonyl Compound | NHC | Trisubstituted Dihydropyranone |

| [4+2] Annulation | α-Chloroaldehyde, Aurone | NHC, iPr2NEt | Tricyclic Dihydropyranone |

| Azolium-enolate cascade | Enal, Enone | NHC, Oxidative conditions | Tetra-substituted Tetraline |

| [3+3] Annulation | Enal, Pyrrole-4-one | NHC, tBuOK, Quinone | Pyrrole-substituted Dihydropyranone |

Future Research Directions in 4 Amino 5 Ethyl 2,3 Dihydropyran 6 One Chemistry

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The development of stereodefined 3,5,6-substituted dihydropyranones is a prominent goal in synthetic methodology. nih.gov Achieving high enantioselectivity in the synthesis of 4-Amino-5-ethyl-2,3-dihydropyran-6-one is crucial for its potential applications. Future research will likely investigate various classes of organocatalysts that have proven effective for structurally related compounds.

Key areas of exploration include:

Isothiourea-based Catalysis: Isothiourea catalysts have been successfully employed in Michael addition-lactonization cascade reactions to produce a range of dihydropyranones with high enantioselectivity, often exceeding 90% enantiomeric excess (ee). nih.gov This approach, which utilizes ammonium (B1175870) enolates generated from carboxylic acids or homoanhydrides, represents a promising strategy for the asymmetric synthesis of the target compound. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for various annulation reactions to form dihydropyranone derivatives. mdpi.com NHC-catalyzed processes can facilitate the synthesis of complex structures, including those with all-carbon quaternary centers, often achieving good yields and excellent enantioselectivities. rsc.org The versatility of NHCs in activating different substrates could be harnessed for the synthesis of this compound.

Cinchona Alkaloid Catalysis: Cinchona alkaloids are well-established catalysts in asymmetric synthesis. Their application in tandem Michael addition and Thorpe-Ziegler type reactions has yielded dihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities (up to >99% ee). nih.gov This class of catalysts could be adapted for the enantioselective synthesis of the target aminodihydropyranone.

A comparative overview of potential catalytic systems applicable to dihydropyranone synthesis is presented below.

| Catalyst Type | Reaction Type | Typical Enantiomeric Excess (ee) | Key Features |

| Isothiourea | Michael Addition-Lactonization | >90% nih.gov | Generates ammonium enolates; effective for producing stereodefined products. nih.gov |

| N-Heterocyclic Carbene (NHC) | [3+3] and [2+4] Annulations | >90% mdpi.com | Versatile activation modes; enables synthesis of complex spiro- and fused-ring systems. mdpi.comrsc.org |

| Cinchona Alkaloids | Tandem Michael/Thorpe-Ziegler | Up to >99% nih.gov | Highly effective for pyran-fused heterocyclic systems; readily available catalysts. nih.gov |

| Bifunctional Amino-thiourea | Oxa-Diels-Alder | High | Effective under ball-milling conditions, offering a sustainable approach. researchgate.net |

Development of Sustainable Synthetic Routes

In line with the principles of green chemistry, future synthetic strategies for this compound will prioritize environmental sustainability. mdpi.com This involves minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.netejcmpr.com

Promising sustainable approaches include:

Multicomponent Reactions (MCRs): One-pot MCRs are inherently efficient as they combine multiple synthetic steps without isolating intermediates, saving time, solvents, and resources. nih.gov The synthesis of related 4H-pyran structures has been achieved through efficient three-component reactions, a strategy directly applicable to the target molecule. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of 1,4-dihydropyridines, a structurally related class of heterocycles. researchgate.net

Solvent-Free and Alternative Solvent Conditions: Conducting reactions under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) minimizes the use and disposal of volatile organic compounds. mdpi.comrsc.org Techniques such as mechanochemical grinding have proven effective for related heterocyclic syntheses and represent a viable green alternative. researchgate.net

The table below compares various green chemistry approaches that could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Advantages | Applicability Example |

| Multicomponent Reactions | Atom economy, reduced waste, operational simplicity. nih.gov | One-pot synthesis of dihydropyrano[2,3-c]pyrazoles. nih.govnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. mdpi.comresearchgate.net | Hantzsch synthesis of 1,4-dihydropyridines. researchgate.net |

| Solvent-Free Synthesis | Eliminates solvent waste, reduces environmental impact. mdpi.com | Mechanochemical grinding for N-substituted amine synthesis. mdpi.com |

| Use of Green Solvents (e.g., Water, Ethanol) | Low toxicity, reduced environmental pollution, readily available. rsc.org | Synthesis of dihydropyran heterocycles in ethanol. rsc.org |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding synthetic efforts. For this compound, computational modeling can elucidate structure-reactivity relationships and help in the rational design of synthetic pathways and novel derivatives.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can establish a mathematical correlation between the structural features of dihydropyranone derivatives and their chemical reactivity or biological activity. nih.govnih.gov By analyzing descriptors such as electronic properties, steric factors, and topology, 2D and 3D-QSAR models can predict the properties of novel, unsynthesized analogues, saving significant experimental effort. nih.govfrontiersin.org

Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the electronic structure, stability, and reactivity of molecules. nih.gov DFT calculations can be used to determine the geometries of reactants, transition states, and products, providing insight into reaction mechanisms. For instance, DFT has been used to understand the role of catalysts in enantioselective reactions involving related heterocycles. researchgate.net Furthermore, analysis of frontier molecular orbitals (HOMO-LUMO) can help predict the reactivity and kinetic stability of the target molecule. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with other species, such as catalysts or biological targets. nih.gov These simulations are particularly useful for understanding the stability of catalyst-substrate complexes, which is crucial for designing more efficient enantioselective syntheses. nih.gov

| Computational Method | Application in Dihydropyranone Chemistry | Key Insights Provided |

| QSAR (Quantitative Structure-Activity Relationship) | Predicting reactivity/activity of new derivatives. nih.govnih.gov | Identifies key molecular descriptors (e.g., electronic, steric) influencing properties. frontiersin.org |

| DFT (Density Functional Theory) | Elucidating reaction mechanisms; calculating stability and reactivity descriptors (e.g., HOMO-LUMO gap). researchgate.netnih.gov | Provides energy profiles of reaction pathways; explains catalyst selectivity. researchgate.netnih.gov |

| MD (Molecular Dynamics) Simulation | Assessing the stability of molecule-catalyst or molecule-receptor complexes. nih.gov | Reveals dynamic interactions and conformational preferences over time. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-5-ethyl-2,3-dihydropyran-6-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach for synthesizing dihydropyranone derivatives involves cyclocondensation of β-keto esters with amino alcohols under acidic or thermal conditions. For example, similar compounds (e.g., 5-acetyl-2-amino-6-oxo-tetrahydropyridines) were synthesized using reflux in 1,4-dioxane with triethylamine as a catalyst . Optimization can include varying solvent polarity (e.g., ethanol vs. dioxane), adjusting pH to stabilize intermediates, and using microwave-assisted synthesis to reduce reaction time. Monitoring progress via TLC or HPLC (C18 columns with ammonium acetate buffer, pH 6.5) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to assess purity. Reference the buffer system from ammonium acetate (pH 6.5) in for method adaptation .

- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for the ethyl and amino groups. Compare with PubChem data for analogous dihydropyranones (e.g., 5-Aminodihydro-2H-pyran-3(4H)-one in ) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR or MS) for this compound be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomer Identification : Perform variable-temperature NMR to observe dynamic equilibria between keto-enol forms.

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to suppress proton exchange artifacts .

- High-Resolution MS : Confirm molecular formula with HRMS-ESI (positive ion mode) to distinguish isobaric impurities.

Q. What strategies are effective for studying the bioactivity of this compound in vitro?

- Methodological Answer : Design enzyme inhibition assays targeting relevant pathways (e.g., kinases or proteases):

- Dose-Response Curves : Use 10–100 μM concentrations in triplicate, with positive controls (e.g., staurosporine for kinases).

- Cellular Uptake : Quantify intracellular accumulation via LC-MS/MS, referencing methods for similar compounds like methysticin ( ) .

- For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing results with structurally related pyranones (e.g., dihydrokavain in ) .

Q. How can researchers address low yields in the catalytic functionalization of this compound?

- Methodological Answer : Optimize catalysts and ligands:

- Palladium Catalysis : Test Pd(OAc)₂ with phosphine ligands (e.g., XPhos) for cross-coupling reactions.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates.

- Microwave Irradiation : Reduce reaction time from hours to minutes while maintaining yield .

- For stereochemical challenges, employ chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For time-course studies (e.g., enzyme kinetics), reference longitudinal models in , which emphasize separating short-term efficacy from long-term toxicity .

Q. How should researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.